molecular formula C22H23F6N3OS B12304537 (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl

Cat. No.: B12304537
M. Wt: 491.5 g/mol
InChI Key: HKQFYPRYZQZAHT-UHFFFAOYSA-N
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Description

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] is a compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes the trifluoromethyl group, known for its high electronegativity and steric hindrance. These properties make it a valuable component in various chemical reactions and applications.

Preparation Methods

The synthesis of (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable thioxomethylating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions, making it an effective catalyst in many organic transformations . The molecular targets and pathways involved depend on the specific application, whether it be in catalysis, biological interactions, or material science.

Comparison with Similar Compounds

When compared to similar compounds, (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl] stands out due to its unique combination of trifluoromethyl groups and thioxomethyl functionality. Similar compounds include:

The uniqueness of this compound] lies in its ability to participate in a diverse array of chemical reactions while maintaining stability under various conditions.

Properties

Molecular Formula

C22H23F6N3OS

Molecular Weight

491.5 g/mol

IUPAC Name

N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide

InChI

InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)

InChI Key

HKQFYPRYZQZAHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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